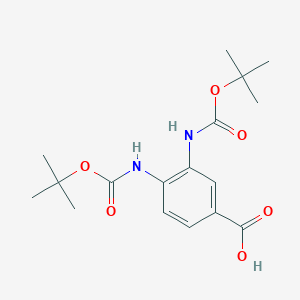

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid

Vue d'ensemble

Description

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is a chemical compound with the molecular formula C17H24N2O6 and a molecular weight of 352.39 g/mol . It is characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups attached to a benzoic acid core. This compound is commonly used in organic synthesis and has applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid typically involves the protection of amino groups with tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of 3,4-diaminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) . The reaction is usually carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino groups can be selectively deprotected under acidic conditions to yield the free amine groups, which can then participate in further substitution reactions.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups under mild conditions.

Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Deprotected Amines: Removal of Boc groups yields 3,4-diaminobenzoic acid.

Coupled Products: Suzuki-Miyaura coupling results in the formation of biaryl compounds.

Applications De Recherche Scientifique

Organic Synthesis

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is primarily used as a protecting group for amines in peptide synthesis. The Boc groups can be easily removed under acidic conditions, allowing for the subsequent formation of amines that can participate in further reactions. This property makes it invaluable in the synthesis of complex organic molecules.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) . Its ability to modulate biological activity through the inhibition of specific enzymes and receptors is under investigation. For instance:

- Histone Deacetylases (HDACs): The compound acts as a substrate for HDACs, influencing gene expression by altering histone acetylation.

- SIRT2 Inhibition: It has shown potential in inhibiting SIRT2, impacting cellular metabolism and stress responses.

- HIV Replication: Studies indicate its capability to inhibit HIV replication by interfering with the CCR5 receptor, crucial for viral entry into host cells.

Material Science

In material science, this compound is utilized in the preparation of functional materials and polymers . The Boc-protected amines can be integrated into polymer matrices to enhance properties such as solubility and thermal stability.

Case Studies and Experimental Data

Several studies have highlighted the biological activities and therapeutic potential of this compound:

- In Vitro Studies: Laboratory experiments demonstrated that concentrations below 10 µM significantly inhibited human T lymphocyte proliferation without cytotoxic effects.

- Animal Models: In vivo studies using murine models showed that administration resulted in lower inflammatory markers and improved metabolic profiles.

- Dose-Response Relationships: A dose-dependent response was observed where lower doses effectively inhibited T lymphocyte activity while higher doses led to reduced efficacy due to potential toxicity.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| HDAC Inhibition | Alters gene expression via histone modification |

| SIRT2 Inhibition | Modulates metabolism and stress responses |

| HIV Replication Inhibition | Interferes with viral entry mechanisms |

| T Lymphocyte Proliferation | Reduces immune response through cytokine modulation |

Mécanisme D'action

The mechanism of action of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc groups protect the amino functionalities during reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc groups can be removed to reveal the free amines, which can then participate in further chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid: Similar structure but with Boc groups at different positions.

4-[(tert-butoxycarbonyl)amino]methylbenzoic acid: Contains a Boc-protected amino group attached to a benzoic acid core.

Uniqueness

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is unique due to the specific positioning of the Boc-protected amino groups, which allows for selective reactions and applications in organic synthesis. Its structure provides distinct reactivity compared to other Boc-protected benzoic acids, making it valuable in the synthesis of complex molecules .

Activité Biologique

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid (BTBBA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

BTBBA is characterized by its unique structure that includes two tert-butoxycarbonyl (Boc) groups attached to an amino benzoic acid skeleton. This configuration is significant for its solubility and reactivity in biological systems.

The biological activity of BTBBA can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : BTBBA has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism .

- Antioxidant Properties : Preliminary studies suggest that BTBBA may exhibit antioxidant activity, which can protect cells from oxidative stress and related damage. This property is particularly relevant in the context of cardiovascular health and metabolic disorders .

Antimicrobial Activity

Research on related compounds indicates that BTBBA could possess antimicrobial properties. Similar structures have shown effectiveness against various bacterial strains, suggesting that BTBBA may also inhibit microbial growth through mechanisms such as membrane disruption or metabolic interference .

Study 1: Inhibition of Acetyl-CoA Carboxylase

In a study examining the effects of small molecule inhibitors on acetyl-CoA carboxylase, BTBBA was included in a series of compounds evaluated for their ability to reduce hepatic malonyl-CoA levels in obese Zucker rats. The results indicated a significant reduction in fatty acid synthesis and an increase in fatty acid oxidation, demonstrating the compound's potential therapeutic application in metabolic syndrome management .

Study 2: Antioxidant Effects

A separate investigation focused on the antioxidant capabilities of BTBBA-like compounds revealed that these molecules could mitigate oxidative damage in cellular models. The study measured reactive oxygen species (ROS) levels and found that treatment with BTBBA analogs led to a marked decrease in oxidative stress markers, suggesting its utility in conditions characterized by oxidative damage .

Table 1: Summary of Biological Activities of BTBBA

Propriétés

IUPAC Name |

3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-8-7-10(13(20)21)9-12(11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQDWMAMCZQDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617123 | |

| Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66636-17-7 | |

| Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.